discovery and history of cis-Diiododiammineplatinum(II)
discovery and history of cis-Diiododiammineplatinum(II)
An In-Depth Technical Guide to the Discovery and History of cis-Diiododiammineplatinum(II)
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and historical significance of cis-diiododiammineplatinum(II), also known as cis-[PtI₂(NH₃)₂]. While often overshadowed by its famous analogue, cisplatin, the diiodo complex played a crucial role in the foundational development of coordination chemistry. Its synthesis was a key step in understanding ligand substitution reactions, and the broader study of its isomeric family was instrumental in validating Alfred Werner's Nobel Prize-winning coordination theory. This document traces its origins from the pioneering work on platinum ammines in the 1840s, details the chemical principles that govern its synthesis, and explains the classic analytical methods used to confirm its structure. It is intended for researchers, chemists, and historians of science interested in the evolution of inorganic chemistry and the origins of platinum-based compounds.
The Dawn of Platinum Coordination Chemistry: Peyrone's Chloride
The story of cis-diiododiammineplatinum(II) begins with the foundational discovery of its chloride counterpart. In 1844, the Italian chemist Michele Peyrone synthesized a yellow crystalline compound by reacting potassium tetrachloroplatinate(II) with aqueous ammonia.[1][2][3] This compound, with the formula PtCl₂(NH₃)₂, became known as "Peyrone's chloride".[3] In the same period, another chemist, Jules Reiset, synthesized a compound with the identical empirical formula but with different properties, which would later be identified as the trans isomer and named "Reiset's second chloride".[4][5]
The existence of these two compounds—isomers with the same chemical formula but distinct chemical and physical properties—presented a significant puzzle to chemists of the era.[4] This isomeric enigma was a central problem that would eventually be solved by the advent of modern coordination theory.
Synthesis of cis-Diiododiammineplatinum(II): An Application of the Trans Effect
The synthesis of cis-diiododiammineplatinum(II) was a logical extension of the early work on platinum ammines, involving the substitution of chloride ligands with iodide. The most effective synthetic route, which is still taught today, masterfully exploits the trans effect , a principle that dictates the influence of a coordinated ligand on the rate of substitution of the ligand trans (opposite) to it.
The accepted synthesis proceeds in two main stages:
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Formation of the Tetraiodoplatinate(II) Anion: The process begins with potassium tetrachloroplatinate(II), K₂[PtCl₄]. This red-brown salt is treated with an excess of potassium iodide (KI). The iodide ions sequentially replace the chloride ions to form the dark brown potassium tetraiodoplatinate(II) complex, K₂[PtI₄].[6][7]
-
Ammonia Addition and Cis-Isomer Formation: Aqueous ammonia is then added to the K₂[PtI₄] solution. The iodide ligand has a strong trans-directing influence, much stronger than that of ammonia. When the first ammonia molecule binds, it does not significantly influence the lability of the remaining iodide ligands. However, once two iodide ligands are positioned trans to each other, the addition of ammonia molecules proceeds in a way that preferentially forms the cis isomer, precipitating out as a fine yellow solid.[6][7] This pathway ensures the selective formation of cis-[PtI₂(NH₃)₂] with minimal contamination from the trans isomer.
This strategic synthesis was a significant step in demonstrating how chemists could control the geometry of a final product by choosing an appropriate reaction pathway and intermediate complex.
Structural Elucidation: Werner's Theory and the Kurnakow Test
For decades, the true structures of Peyrone's and Reiset's chlorides, and by extension their iodide analogues, remained a topic of intense debate.[8] The breakthrough came in 1893 when Alfred Werner proposed his revolutionary theory of coordination chemistry.[9][10] Werner postulated that in many metal complexes, ligands are arranged around a central metal ion in specific geometries, such as square planar for Pt(II) complexes.[11][12] This theory provided the first logical explanation for the existence of cis and trans isomers.
Geometric Isomerism in Platinum(II) Complexes
According to Werner's theory, the two isomers of diiododiammineplatinum(II) differ in the spatial arrangement of their ligands around the central platinum atom:
-
cis-isomer: The two ammine (NH₃) ligands are adjacent to each other (at 90°), and the two iodide (I⁻) ligands are also adjacent.
-
trans-isomer: The two ammine ligands are opposite each other (at 180°), and the two iodide ligands are also opposite.
While Werner's theory was elegant, it required experimental validation. This proof came in 1894 from the Russian chemist Nikolai Kurnakow.[13][14] The Kurnakow test is a simple yet definitive chemical method to distinguish between the cis and trans isomers of [PtA₂X₂] type complexes.[13][15] The test relies on the reaction of the isomers with thiourea (tu).
-
Reaction of the cis-isomer: When the cis isomer is treated with thiourea, all four ligands (two ammines and two iodides) are replaced, resulting in the formation of a soluble, deep yellow complex, tetra(thiourea)platinum(II) iodide, [Pt(tu)₄]I₂.[14][16]
-
Reaction of the trans-isomer: The trans isomer reacts differently due to the trans effect. Only the iodide ligands are substituted, yielding an insoluble, white or colorless precipitate of trans-di(thiourea)diammineplatinum(II) iodide, trans-[Pt(tu)₂(NH₃)₂]I₂.[13][17]
This differential reactivity provided the incontrovertible chemical evidence needed to assign the correct structures to the isomers and solidify Werner's coordination theory.
Comparative Properties and Modern Relevance
cis-Diiododiammineplatinum(II) serves as an excellent case study when compared to its more famous dichloro analogue, cisplatin. The primary difference lies in the nature of the halide leaving group. The iodide ligand is more labile (more easily substituted) than the chloride ligand, which influences the complex's reactivity.
| Property | cis-Diiododiammineplatinum(II) | cis-Diamminedichloroplatinum(II) (Cisplatin) |
| Formula | cis-[PtI₂(NH₃)₂] | cis-[PtCl₂(NH₃)₂] |
| Molar Mass | 482.95 g/mol [18] | 300.05 g/mol |
| Appearance | Fine yellow crystals[6][7] | Yellow powder/crystals |
| Solubility in Water | Low | Sparingly soluble, more so than the trans isomer[19] |
| Key Historical Role | Intermediate for synthesis, proof of theory | Foundational complex, later an anticancer drug[1][20] |
Today, cis-diiododiammineplatinum(II) is not used therapeutically. Its primary modern role is that of a crucial synthetic intermediate.[18][21] In the production of high-purity cisplatin for pharmaceutical use, the "Dhara synthesis" or related methods are often employed.[21] This process uses cis-[PtI₂(NH₃)₂] as the intermediate because the subsequent replacement of iodide ligands with chloride is a cleaner, more efficient reaction, yielding a final product with very low levels of the unwanted and inactive trans isomer.[21]
Historical Experimental Protocol: Synthesis of cis-Diamminediiodoplatinum(II)
The following protocol is based on established historical methods for the synthesis of the title compound, adapted from educational and literature procedures.[6]
Materials:
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
Potassium iodide (KI)
-
2.0 M Ammonia solution (NH₃)
-
Deionized water
-
Heating apparatus (oil bath), beakers, stirring bar, Hirsch funnel
Procedure:
-
Step 1: Dissolution. In a 10 mL beaker, dissolve 125 mg of K₂PtCl₄ in 200 µL of water. Heat the solution gently to 40 °C with stirring. The solution will be red-brown.
-
Step 2: Formation of K₂[PtI₄]. Prepare a solution of 300 mg of KI in 500 µL of warm water. Add this KI solution to the K₂PtCl₄ solution. The color should immediately change to a dark brown, indicating the formation of the [PtI₄]²⁻ complex.
-
Step 3: Heating. Heat the dark brown mixture to 70 °C with continuous stirring. It is critical not to overheat the solution. Once 70 °C is reached, immediately remove the beaker from the heat and allow it to cool to room temperature.
-
Step 4: Precipitation of the cis-Isomer. Using a syringe, add 500 µL of a 2.0 M NH₃ solution dropwise to the cooled filtrate while stirring. Upon addition of ammonia, fine yellow crystals of cis-diamminediiodoplatinum(II) should precipitate immediately.
-
Step 5: Completion and Isolation. If the supernatant remains dark yellow, add a few more drops of the ammonia solution to ensure the reaction is complete. Let the beaker stand for 20 minutes at room temperature to allow for full precipitation.
-
Step 6: Filtration. Collect the yellow crystalline product by filtration using a Hirsch funnel. Wash the crystals with a small amount of cold water and then allow them to air dry.
Safety Note: Platinum compounds are sensitizers and should be handled with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area or fume hood.
References
-
Brazil, R. (2022, September 14). Platinum chemotherapy: a mainstay in drug treatment. Royal Society of Chemistry. [Link]
-
Kauffman, G. B., Pentimalli, R., Doldi, S., & Hall, M. D. (2010). oa Michele Peyrone (1813–1883), Discoverer of Cisplatin. Johnson Matthey Technology Review, 54(4), 250-256. [Link]
-
Grokipedia. (n.d.). Kurnakov test. Retrieved January 7, 2026, from [Link]
-
Kauffman, G. B., Pentimalli, R., Doldi, S., & Hall, M. D. (2010). Michele Peyrone (1813–1883), Discoverer of Cisplatin. Platinum Metals Review, 54(4), 250-256. [Link]
-
Wikipedia. (n.d.). Kurnakov test. Retrieved January 7, 2026, from [Link]
-
Wikipedia. (n.d.). Cisplatin. Retrieved January 7, 2026, from [Link]
-
Michigan State University. (2025, September 23). MSU's cisplatin cancer drug wins national award. MSU Today. [Link]
-
Various Authors. (2023, July 20). How do you differentiate cis and trans-platin? Quora. [Link]
-
Brainly.in. (2020, January 3). How can we distinguish between cis and trans diammine platinum chloride by ESR spectroscopy?[Link]
-
Michigan State University Department of Chemistry. (n.d.). Synthesis of cis- and trans- Diamminedichloroplatinum(II). [Link]
-
Wheate, N. J., Walker, S., Craig, G. E., & Oun, R. (2010). The status of platinum anticancer drugs in the clinic and in clinical trials. Dalton Transactions, 39(35), 8113-8127. [Link]
-
Jackson, W. G. (2003). Alfred Werner and Coordination Chemistry, 1893–1914. In Chemical Structure, 9. Routledge. [Link]
-
Casadonte, F., et al. (2016). Synthesis and structure of two novel trans-platinum complexes. IUCrData, 1(1), x150001. [Link]
- Speer, R. J., et al. (1982). Preparation of cis-diammine diiodo platinum (II). U.S.
-
LibreTexts Chemistry. (2023, July 12). Werner's Theory of Coordination Compounds. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2020, September 12). Platinum Coordination Complexes. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
-
LibreTexts Chemistry. (2016, February 2). Structures of Coordination Complexes. [Link]
-
ResearchGate. (n.d.). Structure of platinum complexes discovered and developed by the Johnson Matthey/AnorMED–Institute of Cancer Research collaboration. [Link]
-
Wikipedia. (n.d.). Transplatin. Retrieved January 7, 2026, from [Link]
-
Rasmussen, S. (2024, March 18). Alfred Werner: Coordination theory and the stereochemistry of metal complexes. American Chemical Society. [Link]
-
Melník, M. (2014). Structural Aspects of Monomeric Platinum Coordination Complexes. Materials Sciences and Applications, 05(08), 512-547. [Link]
-
Docsity. (2009, December 2). Alfred Werner 1866-1919 - Lecture Notes. [Link]
-
ResearchGate. (2018, April 24). Bioinorganic applications of gold and platinum coordination compounds: a brief historical overview and recent advances in 2017. [Link]
-
Bera, A., & Mondal, T. K. (2025, November 28). Understanding the formation mechanism and structural aspects of anti-cancer drug platinum uracil blue by quantum chemical studies. RSC Advances. [Link]
-
Werner, A. (1913). Nobel Lecture: On the Constitution and Configuration of Higher-Order Compounds. NobelPrize.org. [Link]
-
Alderden, R. A., Hall, M. D., & Hambley, T. W. (2006). The Discovery and Development of Cisplatin. Journal of Chemical Education, 83(5), 728. [Link]
-
Muggia, F. M. (2015). Platinum Antitumor Complexes: 50 Years Since Barnett Rosenberg's Discovery. Journal of Clinical Oncology, 33(35), 4239-4242. [Link]
-
Rozencweig, M., et al. (1998). Clinical development of platinum complexes in cancer therapy: an historical perspective and an update. European Journal of Cancer, 34(10), 1533-1542. [Link]
-
ResearchGate. (n.d.). Cisplatin. [Link]
-
Allied Academies. (2018, August 1). A review on historical developments to current scenario of Pt complexes and their medicinal importance. [Link]
-
The University of British Columbia. (2022, August 31). Synthesis and characterisation of platinum(II) methyl complexes and their reactivity towards carbon-hydrogen (C-H) and carbon-halogen bonds (C-X). UBC Library Open Collections. [Link]
-
ResearchGate. (2025, August 6). Michele Peyrone (1813-1883), Discoverer of Cisplatin. [Link]
-
University of Glasgow. (n.d.). Organometallic complexes of platinum, palladium and mercury. [Link]
-
ResearchGate. (2025, August 6). Facile Synthesis of Isomerically Pure cis-Dichlorodiammineplatinum(II), Cisplatin. [Link]
-
Journal of the Chemical Society, Dalton Transactions. (n.d.). Synthesis, properties and structures of complexes of platinum metal halides and Group 11 metals with two distibinomethane ligands, R2SbCH2SbR2 (R = Me or Ph). [Link]
-
ResearchGate. (2025, October 17). Comparative Study of Platinum(II) and Platinum(IV) Complexes with 2‐(Pyridin‐2‐ylmethylamino)acetic Acid and 4‐(Pyridin‐2‐ylmethylamino)benzoic Acid: Experimental and Theoretical Analysis. [Link]
-
Kelland, L. R. (2000). Mini-review: discovery and development of platinum complexes designed to circumvent cisplatin resistance. Drugs Under Experimental and Clinical Research, 26(4), 125-133. [Link]
-
Veeprho. (n.d.). cis-Diammine-diiodo Platinum II. Retrieved January 7, 2026, from [Link]
-
Journal of the American Chemical Society. (n.d.). Nucleophilic reactivity in substitution reactions of square-planar metal complexes. II. A comparison of the kinetic behavior of platinum(II) and gold(III) complexes. [Link]
Sources
- 1. Platinum chemotherapy: a mainstay in drug treatment. Cisplatin – a chance discovery | Oncopedia [oncopedia.wiki]
- 2. Michele Peyrone (1813–1883), Discoverer of Cisplatin | Johnson Matthey Technology Review [technology.matthey.com]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. home.iitk.ac.in [home.iitk.ac.in]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Alfred Werner: Coordination theory and the stereochemistry of metal complexes - American Chemical Society [acs.digitellinc.com]
- 9. Cisplatin - Wikipedia [en.wikipedia.org]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. nobelprize.org [nobelprize.org]
- 13. grokipedia.com [grokipedia.com]
- 14. Kurnakov test - Wikipedia [en.wikipedia.org]
- 15. brainly.in [brainly.in]
- 16. quora.com [quora.com]
- 17. Transplatin - Wikipedia [en.wikipedia.org]
- 18. biosynth.com [biosynth.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Platinum Coordination Complexes - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. US4332780A - Preparation of cis-diammine diodo platinum (II) - Google Patents [patents.google.com]
